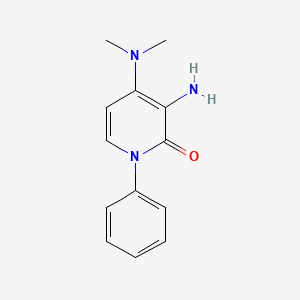

3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one is a heterocyclic compound with a pyridine ring structure

Méthodes De Préparation

The synthesis of 3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 3-dimethylamino-2-aroyl-propenenitrile with hydrazine in an acidic medium to yield the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Analyse Des Réactions Chimiques

Schiff Base Formation

This compound reacts readily with aromatic aldehydes via nucleophilic addition of its primary amino group. For example:

-

Reaction with benzaldehyde : Forms a Schiff base (3-benzylideneamino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one) under reflux in ethanol with catalytic HCl .

-

Typical conditions : 2–4 hours at 80–90°C, yielding 65–85% .

| Reactant | Conditions | Product Structure | Yield | Key Spectral Data (IR/NMR) |

|---|---|---|---|---|

| Benzaldehyde | EtOH, HCl, 80°C, 3 h | Schiff base (C20H19N3O) | 78% | IR: 1630 cm⁻¹ (C=N); 1H NMR (DMSO-d6): δ 8.45 (s, 1H, CH=N) |

Reductive Alkylation

The Schiff bases derived from this compound undergo sodium borohydride (NaBH4) reduction to form secondary amines:

-

Example : Reduction of 3-benzylideneamino derivative yields 3-(benzylamino)-4-(dimethylamino)-1-phenylpyridin-2(1H)-one .

-

Conditions : NaBH4 in methanol at 0–5°C for 1 h (yield: 70–90%) .

| Starting Material | Reducing Agent | Product | Yield | Key Spectral Changes |

|---|---|---|---|---|

| Schiff base | NaBH4 | 3-(Benzylamino) derivative | 85% | Disappearance of C=N stretch (IR); δ 4.20 (s, 2H, CH2NH) in 1H NMR |

Bromination

Electrophilic bromination occurs selectively at the pyridine ring’s C5 position:

-

Reagent : Sodium hypobromite (NaOBr) generated in situ from Br2/NaOH .

-

Product : 3-Amino-5-bromo-4-(dimethylamino)-1-phenylpyridin-2(1H)-one (yield: 68% with 3 equiv NaOBr) .

| Position Brominated | Reaction Conditions | Product | Yield | Characterization Data |

|---|---|---|---|---|

| C5 | Br2/NaOH, EtOH, RT, 2 h | 5-Bromo derivative | 68% | 1H NMR (DMSO-d6): δ 7.82 (s, 1H, H-5); MS: m/z 325 [M+H]+ |

Cyclization Reactions

The compound participates in annulation reactions to form fused heterocycles:

-

With DMFDMA : Forms a propenoyl intermediate, which cyclizes in aqueous ammonia to yield 4H-pyrano[3,2-c]pyridin-4-one derivatives .

-

Example : Synthesis of 2,5-diphenyl-4H-pyrano[3,2-c]pyridin-4-one (yield: 62%) .

| Cyclization Partner | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| DMFDMA | NH4OH, EtOH, reflux, 5 h | Pyrano-pyridinone derivative | 62% | IR: 1680 cm⁻¹ (lactone C=O) |

Reactions with Active Methylene Compounds

The enaminone structure facilitates condensations with active methylene reagents:

| Reagent | Product | Yield | Spectral Evidence |

|---|---|---|---|

| Malononitrile | 3-Cyano-substituted pyridinone | 70% | 1H NMR: δ 6.95 (s, 1H, CN); IR: 2220 cm⁻¹ (C≡N) |

Mechanistic Insights

-

Schiff base formation : Protonation of the aldehyde enhances electrophilicity, followed by nucleophilic attack by the amino group.

-

Bromination : Electrophilic aromatic substitution directed by the electron-donating dimethylamino group .

-

Cyclization : Silica gel or acidic conditions promote keto-enol tautomerization, enabling intramolecular nucleophilic attack .

Spectroscopic Characterization

Key data for the parent compound and derivatives:

This compound’s reactivity underscores its utility in synthesizing pharmacologically relevant heterocycles. Further studies exploring catalytic asymmetric reactions or cross-coupling transformations could expand its synthetic applications.

Applications De Recherche Scientifique

3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

The mechanism of action of 3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one can be compared with other similar compounds, such as:

- 4-Amino-3-(dimethylamino)-1-phenylpyridin-2(1H)-one

- 3-Amino-4-(methylamino)-1-phenylpyridin-2(1H)-one

These compounds share similar structures but may differ in their chemical properties and biological activities.

Activité Biologique

3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on recent scientific findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with dimethylamine and phenyl substituents. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and catalytic systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study indicated that derivatives of pyridine compounds exhibit promising antiproliferative activity against various cancer cell lines. The compound demonstrated an average IC50 value in the low nanomolar range, indicating strong cytotoxic effects against cancer cells .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | IC50 (nM) | Cell Line Tested |

|---|---|---|

| This compound | 3.8 | A549 (Lung) |

| Derivative A | 5.5 | MCF7 (Breast) |

| Derivative B | 9.2 | HeLa (Cervical) |

Neuropharmacological Effects

The compound has also been investigated for its neuroprotective properties, particularly in relation to Alzheimer's disease. Molecular docking studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients . The inhibition percentage at a concentration of 50 µM was reported to be significant, suggesting potential as a therapeutic agent for neurodegenerative diseases.

Table 2: AChE Inhibition by this compound

| Compound | Inhibition (%) at 50 µM |

|---|---|

| This compound | 59.93 ± 11.04% |

| Control Compound | 28.12 ± 3.93% |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Enzyme Inhibition : It acts as an inhibitor for AChE, potentially enhancing cholinergic signaling in neurodegenerative contexts.

- Molecular Interactions : Docking studies reveal that the compound forms stable interactions with target proteins, enhancing its efficacy as a drug candidate .

Case Studies

Several case studies have documented the efficacy of this compound in vitro and in vivo:

- Case Study 1 : In a study involving human lung cancer cells (A549), treatment with the compound resulted in a significant reduction in cell viability, supporting its potential as an anticancer agent.

- Case Study 2 : Another study focused on neuroprotective effects demonstrated that administration of the compound improved cognitive function in animal models of Alzheimer's disease.

Propriétés

Numéro CAS |

923027-44-5 |

|---|---|

Formule moléculaire |

C13H15N3O |

Poids moléculaire |

229.28 g/mol |

Nom IUPAC |

3-amino-4-(dimethylamino)-1-phenylpyridin-2-one |

InChI |

InChI=1S/C13H15N3O/c1-15(2)11-8-9-16(13(17)12(11)14)10-6-4-3-5-7-10/h3-9H,14H2,1-2H3 |

Clé InChI |

DNNKHEWDWWNMAH-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=C(C(=O)N(C=C1)C2=CC=CC=C2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.